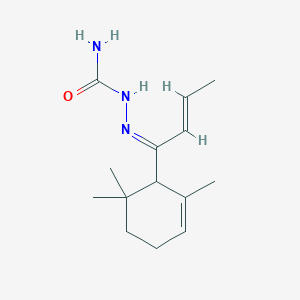
N-(2-furylmethyl)-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, also known as Furosemide, is a commonly used diuretic drug that is widely used in the treatment of hypertension, edema, and congestive heart failure. Furosemide is a sulfonamide derivative that acts as a loop diuretic by inhibiting the sodium-potassium-chloride transporter in the thick ascending limb of the loop of Henle in the kidney. This results in increased excretion of sodium, chloride, and water, leading to diuresis.
作用機序
N-(2-furylmethyl)-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide acts as a loop diuretic by inhibiting the sodium-potassium-chloride transporter in the thick ascending limb of the loop of Henle in the kidney. This results in increased excretion of sodium, chloride, and water, leading to diuresis. N-(2-furylmethyl)-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide also has vasodilatory effects, which can lead to a reduction in blood pressure.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been shown to increase the excretion of sodium, chloride, and water in the urine, leading to a reduction in blood volume and blood pressure. N-(2-furylmethyl)-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has also been shown to increase the excretion of potassium, calcium, and magnesium in the urine, which can lead to electrolyte imbalances. N-(2-furylmethyl)-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been shown to increase renal blood flow and glomerular filtration rate, which can improve renal function in patients with kidney disease.
実験室実験の利点と制限
N-(2-furylmethyl)-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is a widely used diuretic drug that has been extensively studied for its effects on renal function and electrolyte balance. N-(2-furylmethyl)-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is relatively inexpensive and readily available, making it a popular choice for laboratory experiments. However, N-(2-furylmethyl)-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has limitations in terms of its potential for causing electrolyte imbalances and its effects on renal function, which can limit its use in certain experimental settings.
将来の方向性
Future research on N-(2-furylmethyl)-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide could focus on its potential use in the treatment of acute kidney injury, acute lung injury, and cerebral edema. In addition, future research could focus on the development of new loop diuretics that have improved efficacy and fewer side effects than N-(2-furylmethyl)-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide. Finally, future research could focus on the development of new drugs that target the sodium-potassium-chloride transporter in the kidney, which could lead to new treatments for hypertension, edema, and congestive heart failure.
合成法
N-(2-furylmethyl)-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide can be synthesized by reacting 4-chloro-5-sulfamoylbenzoic acid with 2-(furan-2-ylmethyl)oxirane in the presence of a base such as sodium hydroxide. This reaction results in the formation of the intermediate 4-(2-furylmethylsulfonyl)-5-chloro-2-methoxybenzoic acid, which is then reacted with pyrrolidine-1-carboxylic acid to form N-(2-furylmethyl)-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide.
科学的研究の応用
N-(2-furylmethyl)-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been extensively studied for its diuretic effects and is widely used in the treatment of hypertension, edema, and congestive heart failure. In addition, N-(2-furylmethyl)-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been studied for its potential use in the treatment of acute kidney injury, acute lung injury, and cerebral edema. N-(2-furylmethyl)-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has also been studied for its effects on renal function and electrolyte balance in patients with chronic kidney disease.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-4-methoxy-3-(pyrrolidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-23-16-7-6-14(11-15(16)17(20)19-8-2-3-9-19)25(21,22)18-12-13-5-4-10-24-13/h4-7,10-11,18H,2-3,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHXHJJKOMBPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-N'-[(2-pyrazin-2-yl-1,3-thiazol-4-yl)methyl]sulfamide](/img/structure/B5331336.png)
![3-methoxy-4-[(3-methylbenzyl)oxy]benzamide](/img/structure/B5331337.png)
![N-(3-fluorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5331340.png)
![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-3-methoxypyridine-2-carboxamide](/img/structure/B5331348.png)
![N-benzyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5331354.png)

![4-[1-cyano-2-(4-isopropoxyphenyl)vinyl]benzoic acid](/img/structure/B5331376.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3-carbonitrile](/img/structure/B5331380.png)

![4-fluoro-2-[3-(4-fluorophenyl)acryloyl]phenyl 2-bromobenzoate](/img/structure/B5331392.png)

![2-cyano-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]-2-propenethioamide](/img/structure/B5331403.png)
![6-(methoxymethyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5331404.png)